molecular formula C8H13N5O B1356604 4-(6-Hydrazinylpyrimidin-4-yl)morpholine CAS No. 5767-36-2

4-(6-Hydrazinylpyrimidin-4-yl)morpholine

Cat. No. B1356604
Key on ui cas rn: 5767-36-2
M. Wt: 195.22 g/mol
InChI Key: XWDNLTCJJYYYCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07919528B2

Procedure details

A solution of 4,6 dichloropyrimidine (300 mg, 2 mmol), tert-butyl carbazate (280 mg, 2.1 mmol) and Hunig's base (453 μL, 2.6 mmol) in ethanol (3 ml) was stirred at 120° C. for 1 hour under microwave condition. After morpholine (700 μL, 8 mmol) was added, the mixture was then resubmitted to the same microwave condition for another hour. Evaporation of solvent under vacuum gave a white solid which was treated with TFA (3 ml) in DCM (3 ml) for 20 min. After evaporation of solvent, the residue was redissolved in methanol. Treatment with solid NaHCO3 removed the traces of TFA that might have been left over. Filtration followed by evaporation of the solvent gave a residue which was submitted to reverse-phase HPLC purification to produce (6-morpholin-4-yl-pyrimidin-4-yl)-hydrazine (200 mg, 1 mmol, 50% in 3 steps) as a white solid. MH+196. Alternatively, the same compound may be generated by stirring a solution of 4,6 dichloropyrimidine (300 mg, 2 mmol), morpholine (280 mg, 2.1 mmol) and diisopropylethylamine (453 μL, 2.6 mmol) in ethanol (3 ml) for one hour. After addition of hydrazine (370 μL, 6 mmol), the mixture was stirred at 120° C. for 1 hour under microwave condition. After evaporation of the solvent, the compound was dissolved in DMSO before submitted to prep HPLC purificaton which then gave 6-morpholin-4-yl-pyrimidin-4-yl)-hydrazine. MH+196.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
453 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
700 μL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6](Cl)[N:5]=[CH:4][N:3]=1.C(OC(C)(C)C)(=O)[NH:10][NH2:11].CCN(C(C)C)C(C)C.[NH:27]1[CH2:32][CH2:31][O:30][CH2:29][CH2:28]1.C(O)(C(F)(F)F)=O>C(O)C.C(Cl)Cl>[N:27]1([C:6]2[N:5]=[CH:4][N:3]=[C:2]([NH:10][NH2:11])[CH:7]=2)[CH2:32][CH2:31][O:30][CH2:29][CH2:28]1

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
280 mg
Type
reactant
Smiles
C(NN)(=O)OC(C)(C)C
Name
Quantity
453 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
700 μL
Type
reactant
Smiles
N1CCOCC1
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture was then resubmitted to the same microwave condition for another hour
CUSTOM
Type
CUSTOM
Details
Evaporation of solvent under vacuum
CUSTOM
Type
CUSTOM
Details
gave a white solid which
CUSTOM
Type
CUSTOM
Details
After evaporation of solvent
DISSOLUTION
Type
DISSOLUTION
Details
the residue was redissolved in methanol
CUSTOM
Type
CUSTOM
Details
Treatment with solid NaHCO3 removed the traces of TFA that
WAIT
Type
WAIT
Details
might have been left over
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
followed by evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
gave a residue which
CUSTOM
Type
CUSTOM
Details
was submitted to reverse-phase HPLC purification

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)C1=CC(=NC=N1)NN
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mmol
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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